(3,4-Dimethylphenyl)-difluoroacetic acid

Description

Significance of Fluorinated Carboxylic Acids in Chemical Research

The introduction of fluorine atoms into organic molecules, particularly carboxylic acids, can dramatically alter their physical, chemical, and biological properties. hokudai.ac.jp Fluorine is the most electronegative element, and its presence adjacent to a carboxyl group increases the acid's ability to release a proton, making fluorinated carboxylic acids significantly stronger than their non-fluorinated counterparts. wikipedia.orgresearchgate.net This enhanced acidity is a key feature influencing their reactivity and application.

These compounds are recognized for their chemical stability, high surface activity, and the unique hydrophobic character imparted by the perfluoroalkyl chain. wikipedia.orgresearchgate.net In the fields of medicine, agrochemicals, and materials science, the incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity to biological targets, and modified electronic properties. hokudai.ac.jp Consequently, fluorinated carboxylic acids and their derivatives are crucial intermediates and synthons for creating novel pharmaceuticals, functional materials, and other high-value chemicals. hokudai.ac.jprsc.org

Overview of the Structural Motif of (3,4-Dimethylphenyl)-difluoroacetic Acid

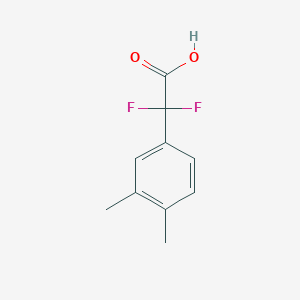

The compound this compound possesses a distinct structural architecture. It features a central acetic acid moiety where the alpha-carbon (the carbon atom adjacent to the carboxyl group) is bonded to two fluorine atoms and a 3,4-dimethylphenyl group.

The key components of this motif are:

A Phenyl Group: A stable six-carbon aromatic ring.

Two Methyl Substituents: Located at positions 3 and 4 of the phenyl ring.

A Difluoroacetic Acid Group: The -CF₂COOH functional group, which is responsible for the compound's notable acidity. The strong inductive effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid. chemicalbook.comossila.com

This combination of an aromatic system and a difluoromethyl group makes it a valuable reagent, particularly for introducing difluoromethylated aryl motifs into other molecules. rsc.org

| Property | Value |

|---|---|

| CAS Number | 1027514-15-3 bldpharm.com |

| Molecular Formula | C₁₀H₁₀F₂O₂ bldpharm.com |

| Molecular Weight | 200.18 g/mol bldpharm.com |

Historical Context of α,α-Difluoroarylacetic Acid Research

Research into organofluorine compounds has expanded significantly over the past several decades. While simple fluorinated acids like trifluoroacetic acid have been widely used for a long time, the specific class of α,α-difluoroarylacetic acids has gained prominence more recently. wikipedia.org These compounds are now recognized as stable, relatively inexpensive, and readily available building blocks in organic synthesis. rsc.org

A key development in their application has been their use as synthons for generating difluoromethylated aryl structures through decarboxylative functionalization. rsc.orgossila.com This strategy involves the removal of the carboxylic acid group to form a difluorobenzyl radical, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. ossila.com This modern synthetic approach has opened new avenues for creating complex molecules with tailored properties, solidifying the importance of α,α-difluoroarylacetic acids in contemporary chemical research.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSRHSCRJBEGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263767 | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-15-3 | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Synthetic Transformations of 3,4 Dimethylphenyl Difluoroacetic Acid

Decarboxylative Reactions

Decarboxylation of α,α-difluoroarylacetic acids, such as (3,4-Dimethylphenyl)-difluoroacetic acid, serves as a powerful tool for the generation of difluoromethylated aryl motifs. uniurb.it These reactions typically proceed through radical intermediates, offering a range of subsequent functionalization possibilities.

Radical Decarboxylative Transformations

The generation of α,α-difluoroarylmethyl radicals from their corresponding carboxylic acids can be achieved through various methods, often involving metal catalysis or radical initiators. These radicals are valuable intermediates in organic synthesis. For instance, a silver-catalyzed decarboxylative allylation of α,α-difluoroarylacetic acids has been developed to construct CF2-allyl bonds. luxembourg-bio.com This method utilizes an allyl sulfone as the allyl donor and proceeds in an aqueous acetonitrile (B52724) solution under mild conditions. luxembourg-bio.com The reaction demonstrates that the α-fluorine substitution on the arylacetic acid has a significant impact on the free radical activity and reactivity. luxembourg-bio.com

Another example is the iron(III)-catalyzed oxidative decarboxylative radical coupling of α,α-difluoroarylacetic acids with coumarins. acs.orgresearchgate.net This transformation provides a direct route to C-3 difluoroarylmethylated coumarins in moderate to good yields. acs.orgresearchgate.net The process is characterized by its operational simplicity and the use of readily available starting materials. acs.orgresearchgate.net

Photoredox Catalysis in Decarboxylation

Visible light photoredox catalysis has emerged as a mild and efficient method for initiating decarboxylation. hepatochem.com This strategy often involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO2 extrusion to generate the desired alkyl radical. hepatochem.com This approach has been successfully applied to a wide range of aliphatic carboxylic acids for decarboxylative fluorination. hepatochem.com

In the context of α,α-difluoroarylacetic acids, photoredox catalysis enables the hydroaryldifluoromethylation of alkenes. This reaction proceeds through a hypervalent iodine reagent-promoted decarboxylation, followed by a radical hydroaryldifluoromethylation process.

Esterification and Amidation Pathways

The carboxylic acid functionality of this compound allows for classic transformations such as esterification and amidation, which are crucial for modifying its physicochemical properties and for creating more complex molecules.

Catalytic Esterification of Fluorinated Aromatic Carboxylic Acids

The esterification of fluorinated aromatic carboxylic acids can be achieved through various catalytic methods. Both acid-catalyzed and Steglich-type esterifications are viable routes. For instance, the direct esterification of carboxylic acids with perfluorinated alcohols can be mediated by reagents like XtalFluor-E, affording polyfluorinated esters in moderate to excellent yields.

A study on the catalytic methyl esterification of fluorinated aromatic carboxylic acids utilized methanol (B129727) as the methyl source. While specific catalysts for this compound are not detailed, the general principles of these catalytic reactions are applicable.

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts offer advantages in terms of separation and reusability. For the esterification of fluorinated aromatic carboxylic acids, metal-organic frameworks (MOFs) like UiO-66-NH2 have been employed as effective heterogeneous catalysts. This approach has been shown to reduce reaction times compared to traditional methods. The use of such catalysts provides a more sustainable and cost-effective route to the corresponding esters.

Table 1: Comparison of Catalytic Methods for Esterification of Fluorinated Aromatic Carboxylic Acids This table is generated based on data from the text and provides a comparative overview of different catalytic esterification methods.

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | BF3·MeOH complex | Not specified | Established method | Longer reaction times |

| Heterogeneous | UiO-66-NH2 | Methanol, 150°C, 10 hours | Reduced reaction time, catalyst reusability | Higher initial catalyst cost |

Amidation Pathways

The conversion of this compound to its corresponding amide can be accomplished using a variety of modern synthetic methods. Standard peptide coupling reagents are effective for this transformation. peptide.comcreative-peptides.comsigmaaldrich.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, can be used. peptide.comamericanpeptidesociety.org

More advanced phosphonium (B103445) and aminium/uronium salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer high efficiency and are suitable for more challenging couplings. peptide.comsigmaaldrich.com

A one-pot method for amide bond formation from carboxylic acids involves the use of pentafluoropyridine (B1199360) (PFP). nih.govacs.org This reagent facilitates the in situ generation of an acyl fluoride (B91410) from the carboxylic acid under mild conditions, which then readily reacts with an amine to form the amide in good to excellent yields. nih.govacs.org This approach avoids the need to isolate the often-sensitive acyl fluoride intermediate. nih.govacs.org

Catalytic direct amidation methods are also gaining prominence as they are more atom-economical. catalyticamidation.info Boronic acid derivatives have been shown to catalyze the direct condensation of carboxylic acids and amines by facilitating the removal of water. catalyticamidation.info Another approach involves the use of titanium tetrafluoride as a catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. bohrium.com

α-Alkylation and C-C Bond Forming Reactions

Carbon-carbon bond formation at the α-position of this compound is a key transformation for introducing greater molecular complexity. As with many α,α-difluoroarylacetic acids, these reactions predominantly proceed through a decarboxylative mechanism.

The difluoromethylated radical generated via decarboxylation can participate in various C-C bond-forming reactions. One significant application is the hydroaryldifluoromethylation of alkenes under visible-light photoredox catalysis. This process allows for the formation of a new C-C bond between the difluoromethylated aromatic core and an alkene, leading to more complex difluoroalkylated arenes.

Silver-catalyzed decarboxylative alkynylation of α,α-difluoroarylacetic acids with ethynylbenziodoxolone reagents provides a route to difluoromethylated alkynes. This reaction is carried out in the presence of AgNO3 as the catalyst and K2S2O8 as the oxidant, and it tolerates a range of functional groups.

Table 2: Examples of Decarboxylative C-C Bond Forming Reactions of α,α-Difluoroarylacetic Acids This table is generated based on data from the text and provides examples of decarboxylative C-C bond forming reactions.

| Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|

| Allylation | Allyl sulfone, Ag catalyst | β,β-difluorinated alkenes |

| Alkynylation | Ethynylbenziodoxolone, AgNO3, K2S2O8 | Difluoromethylated alkynes |

| C3-Difluoroarylmethylation | Coumarins, Fe(III) catalyst | C-3 difluoroarylmethylated coumarins |

| Hydroaryldifluoromethylation | Alkenes, photoredox catalyst, hypervalent iodine reagent | Difluoroalkylated arenes |

Other Derivatizations and Functional Group Interconversions

The carboxylic acid moiety of this compound serves as a versatile functional group that can be converted into a variety of other functionalities. These transformations allow for the synthesis of a range of derivatives, such as esters, amides, and alcohols, by leveraging established synthetic methodologies for carboxylic acids. While specific literature detailing these conversions for this compound is not abundant, its reactivity can be inferred from the well-documented chemistry of other aryl-substituted and α,α-difluorinated carboxylic acids.

Key derivatizations include the conversion to esters, amides, and the reduction to the corresponding primary alcohol. A common strategy to facilitate these transformations is the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Esterification

The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This is a reversible process, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms. chemguide.co.uk

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid into a more reactive species. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acyl chloride, which readily reacts with an alcohol to form the ester. commonorganicchemistry.com Another approach is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | R'-OH, H⁺ (cat.) | (3,4-Dimethylphenyl)-difluoroacetate ester | Fischer Esterification |

| This compound | 1. SOCl₂ 2. R'-OH | (3,4-Dimethylphenyl)-difluoroacetate ester | Esterification via Acyl Chloride |

| This compound | R'-OH, DCC, DMAP | (3,4-Dimethylphenyl)-difluoroacetate ester | Steglich Esterification |

Amide Formation

The conversion of this compound to amides is a fundamental transformation, typically accomplished by reaction with a primary or secondary amine. khanacademy.org Direct reaction between the carboxylic acid and an amine requires high temperatures to drive off water and is often not practical for complex molecules. youtube.com Therefore, the reaction is almost always facilitated by the use of a coupling agent. luxembourg-bio.com

Reagents such as dicyclohexylcarbodiimide (DCC) are widely used to activate the carboxyl group, forming an O-acylisourea intermediate that is highly reactive towards nucleophilic attack by the amine. youtube.comresearchgate.net This method allows the amide bond to be formed at or below room temperature, preserving the integrity of sensitive functional groups elsewhere in the molecules. luxembourg-bio.com

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | R'R''NH, DCC | N-substituted (3,4-Dimethylphenyl)-difluoroacetamide | Amidation (DCC Coupling) |

Conversion to Acyl Chloride

A key intermediate for the synthesis of esters and amides is the acyl chloride derivative. This compound can be converted to (3,4-Dimethylphenyl)-difluoroacetyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comorgsyn.org These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride that is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | SOCl₂ or (COCl)₂ | (3,4-Dimethylphenyl)-difluoroacetyl chloride | Acyl Halogenation |

Reduction to Alcohol

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose. imperial.ac.uk The reaction involves the reduction of the carboxylic acid to form 2-(3,4-dimethylphenyl)-2,2-difluoroethanol. Borane (BH₃) complexes, such as BH₃·THF, can also be used and may offer better selectivity in the presence of other reducible functional groups like esters. imperial.ac.uk

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | 2-(3,4-dimethylphenyl)-2,2-difluoroethanol | Reduction |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy (VCD) for Stereochemical Assignment

Vibrational circular dichroism (VCD) has become a reliable and powerful method for the unambiguous determination of the absolute configuration of chiral molecules directly in solution. dntb.gov.uarsc.orgresearchgate.net This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure.

The assignment of the absolute configuration using VCD involves a comparison between the experimental spectrum and theoretical spectra generated through quantum-mechanical calculations, often using Density Functional Theory (DFT). dntb.gov.uaresearchgate.net By calculating the theoretical VCD spectra for both possible enantiomers (R and S) of a chiral molecule, the one that matches the experimental spectrum reveals the true absolute configuration of the sample. nih.gov VCD is particularly advantageous over traditional methods like X-ray crystallography as it does not require crystal formation and can be used for molecules in their solution state. nih.gov This is especially useful for flexible molecules that may exist as multiple conformers in solution, as the calculated spectrum can be a population-weighted average of the most stable conformers. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy in Configuration Determination

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides definitive information about the three-dimensional structure of a molecule. ualberta.ca It measures the frequencies of rotational transitions, which are exquisitely sensitive to the molecule's mass distribution and geometry. By analyzing the rotational spectrum, highly precise rotational constants can be determined. These constants are directly related to the principal moments of inertia of the molecule, allowing for the unambiguous determination of its atomic arrangement and the differentiation between various conformers or isomers. nih.gov

MRR spectroscopy is a powerful tool for configuration determination because it can distinguish between different spatial arrangements of atoms. ualberta.ca For fluorinated compounds, in particular, MRR has proven effective. For instance, a study on perfluorooctanoic acid (PFOA) using a broadband MRR spectrometer successfully identified six different conformers present in the gas phase. researchgate.net The analysis showed that the perfluorinated carbon chain adopts a helical configuration to minimize repulsion between fluorine atoms, a structural detail revealed with high precision by this technique. researchgate.net This demonstrates the capability of MRR to elucidate the preferred conformations and structural intricacies of complex fluorinated molecules like (3,4-Dimethylphenyl)-difluoroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and ¹⁹F NMR is particularly powerful for analyzing fluorine-containing compounds. aiinmr.comnih.gov The ¹⁹F nucleus possesses several favorable properties that make it ideal for NMR analysis. aiinmr.comwikipedia.org It has a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, third only to ³H and ¹H. wikipedia.org

A key advantage of ¹⁹F NMR is the vast chemical shift range, which spans about 800 ppm. wikipedia.org This large dispersion minimizes the probability of signal overlap, even in complex molecules, allowing for the clear resolution of individual fluorine environments. thermofisher.com The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing detailed information about the molecular structure. aiinmr.com Furthermore, ¹⁹F nuclei exhibit spin-spin coupling with other nuclei, including other fluorine atoms (¹⁹F-¹⁹F) and protons (¹H-¹⁹F). wikipedia.org These coupling constants, which can often be observed over several bonds, provide valuable information about the connectivity of atoms within the molecule. wikipedia.orgthermofisher.com

| Property | Value for ¹⁹F Nucleus |

|---|---|

| Nuclear Spin (I) | 1/2 |

| Natural Abundance | 100% |

| Gyromagnetic Ratio (γ) | 40.052 MHz/T |

| Receptivity (vs. ¹³C) | 4730 |

| Chemical Shift Range | ~800 ppm |

Data sourced from Anasazi Instruments and Wikipedia. aiinmr.comwikipedia.org

Mass Spectrometry (MS) Techniques in Analysis of Fluorinated Carboxylic Acids

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For fluorinated carboxylic acids, specific MS techniques can enhance sensitivity and provide structural information. Due to the high electronegativity of fluorine atoms, Negative Chemical Ionization (NCI) is a particularly effective ionization mode for these compounds. shimadzu.com.sg NCI can significantly improve detection sensitivity compared to standard Electron Ionization (EI) or Positive Chemical Ionization (PCI). shimadzu.com.sg

When analyzing perfluorinated carboxylic acids (PFCAs) with NCI-MS, characteristic ions are often observed. Commonly, the mass spectra will show a prominent deprotonated molecule [M-H]⁻ and an ion corresponding to the loss of hydrogen fluoride (B91410) [M-HF]⁻. shimadzu.com.sg For many PFCAs, the [M-HF]⁻ ion is consistently observed with a higher intensity than the [M-H]⁻ ion. shimadzu.com.sg Analysis of fluorinated carboxylic acids, especially when coupled with gas chromatography (GC), often requires a derivatization step to convert the polar carboxylic acid group into a less polar and more volatile ester. epa.gov

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a substance. Gas chromatography and high-performance liquid chromatography are the primary techniques used for the analysis of this compound.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, carboxylic acids are often too polar and not sufficiently volatile for direct GC analysis. researchgate.net Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile form, such as a methyl or other alkyl ester. epa.govrsc.org This process of esterification can be achieved using various reagents. researchgate.net

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC/MS) for definitive identification. epa.govacs.org The choice of GC column is also critical for achieving good separation. Diphenyl/dimethylpolysiloxane stationary phases are commonly used, with the polarity of the column being tuned by adjusting the percentage of diphenyl groups to optimize the separation of target analytes from impurities. u-pec.fr For quantitative analysis, the concept of a relative response factor (RRF) can be applied to determine the concentration of an analyte even without a dedicated standard, once the RRF has been established. ijpsr.com

High-Performance Liquid Chromatography (HPLC) is the foremost method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. scribd.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For aromatic acids, reversed-phase HPLC is the most common approach. A nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. google.comgoogle.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid (such as phosphoric acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. google.comgoogle.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. nih.gov Purity is typically assessed by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. scribd.comgoogle.com Visual inspection of peak shape can also reveal potential co-eluting impurities. mdpi.com

| Parameter | Typical HPLC Conditions for Aromatic Acids |

|---|---|

| Stationary Phase | Octadecylsilane (C18) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV (e.g., at 254 nm) |

| Quantification | Peak Area Normalization |

Data compiled from methods for similar compounds. google.comgoogle.comnih.gov

Advanced Elemental Analysis for Total Fluorine Content (e.g., Particle-Induced Gamma-ray Emission Spectrometry)

To determine the total fluorine content of a sample containing this compound, advanced elemental analysis techniques are required. Particle-Induced Gamma-ray Emission (PIGE) spectrometry is a powerful, non-destructive nuclear analysis method well-suited for this purpose. wikipedia.org PIGE is particularly effective for quantifying light elements, including fluorine. ansto.gov.au

The PIGE technique involves bombarding a sample with a high-energy proton beam, typically in the MeV range. wikipedia.org When the protons interact with the fluorine-19 (¹⁹F) nuclei in the sample, the nuclei are excited to a higher energy state. Upon de-excitation, they emit gamma rays at specific, characteristic energies (110 keV and 197 keV for fluorine). tamu.edu The intensity of these emitted gamma rays is directly proportional to the number of fluorine atoms in the sample, allowing for accurate quantification. researchgate.net

The table below summarizes typical parameters for a PIGE analysis focused on fluorine quantification.

| Parameter | Specification |

|---|---|

| Incident Particle | Proton (p) |

| Beam Energy | ~3.4 - 3.6 MeV |

| Nuclear Reaction | ¹⁹F(p, p'γ)¹⁹F |

| Characteristic Gamma-ray Energies | 110 keV, 197 keV |

| Detector | High-Purity Germanium (HPGe) or Cadmium Telluride (CdTe) detector |

| Application | Quantitative total fluorine analysis |

| Detection Limits | Typically in the range of 10-100 ppm |

Computational Chemistry and Theoretical Studies on Difluoroacetic Acid Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for studying a wide range of molecular systems. nih.govnih.gov DFT methods are used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and spectroscopic properties. nih.govnih.gov

A fundamental application of DFT is the geometric optimization of a molecule to find its lowest energy conformation. mdpi.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like (3,4-Dimethylphenyl)-difluoroacetic acid, DFT calculations would elucidate how the dimethylphenyl group influences the geometry of the difluoroacetic acid moiety.

Table 1: Selected Geometric Parameters of Difluoroacetic Acid

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) |

|---|---|

| C-F bond length | 1.354 Å |

| C-C bond length | 1.517 Å |

| C=O bond length | 1.212 Å |

| C-O bond length | 1.345 Å |

| F-C-F bond angle | 108.6° |

| C-C=O bond angle | 123.9° |

| C-C-O bond angle | 110.6° |

(Data sourced from a gas-phase electron diffraction study of difluoroacetic acid) uu.nl

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key descriptors derived from electronic structure calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental data. nih.gov For this compound, DFT could be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching and bending of bonds.

NMR Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) is another powerful application of DFT. These calculations can aid in the structural elucidation of new compounds and in understanding the effects of different substituents on the electronic environment of the nuclei.

The fluorine atoms in difluoroacetic acid derivatives can participate in various non-covalent interactions, which are crucial in determining the packing of molecules in the solid state and their interactions with biological targets. DFT can be used to model and quantify these weak interactions.

Intermolecular interactions involving fluorine are complex and can be either attractive or repulsive depending on the geometry and electronic context. gatech.edu For instance, C-F···F-C and C-H···F-C interactions can play a significant role in the supramolecular chemistry of organofluorine compounds. Computational studies allow for the detailed analysis of the nature and strength of these interactions, providing insights that are often difficult to obtain experimentally. gatech.edu

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. amazonaws.com For a substituted difluoroacetic acid, these calculations can identify the most likely sites for nucleophilic or electrophilic attack and can map out the energy profile of a reaction pathway, including the identification of transition states and intermediates. This information is vital for designing new synthetic routes and for understanding the chemical transformations that the molecule might undergo.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable bonds, such as the C-C bond between the phenyl ring and the carboxylic acid group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. mdpi.com DFT calculations can be used to construct a potential energy surface by systematically rotating the relevant dihedral angles. This provides a detailed energetic landscape, revealing the energy barriers between different conformers and identifying the most stable, low-energy structures.

Molecular Modeling of Stereochemical Processes

For chiral molecules, computational methods can be used to model stereochemical processes. While this compound itself is not chiral, related derivatives could be. In such cases, molecular modeling can help in understanding the factors that govern stereoselectivity in reactions involving these compounds. For example, by modeling the interaction of a chiral derivative with a chiral catalyst or a biological receptor, it is possible to predict which stereoisomer will be preferentially formed or will exhibit higher biological activity.

Stereochemistry and Chirality of α,α Difluoroarylacetic Acids

Methods for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule, assigning the precise three-dimensional arrangement of its atoms, is a critical step in stereoselective synthesis and pharmaceutical development. For α,α-difluoroarylacetic acids, several robust analytical techniques are employed to unambiguously establish the (R) or (S) configuration of the stereogenic center.

X-ray Crystallography: This is considered the definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of a beam of X-rays passing through a single crystal of an enantiomerically pure α,α-difluoroarylacetic acid derivative, a three-dimensional map of electron density can be generated. This map reveals the precise spatial arrangement of atoms, allowing for the unambiguous assignment of the absolute configuration. The primary challenge often lies in obtaining a single crystal of suitable quality for analysis. For molecules containing only light atoms, determining the absolute structure can be difficult, but the presence of heavier atoms can facilitate the assignment.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To determine the absolute configuration of a chiral carboxylic acid, it can be converted into a pair of diastereomers by reaction with a chiral derivatizing agent. A commonly used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric Mosher esters exhibit distinct NMR spectra, particularly in the chemical shifts of protons or fluorine atoms near the chiral center. By analyzing the differences in these chemical shifts (Δδ), and applying Mosher's model, the absolute configuration of the original acid can be deduced. Other chiral reagents, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl) acetate, can also be used to form diastereomeric esters, allowing for configurational assignment based on predictable shielding effects observed in the ¹H NMR spectra.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides a spectrum rich in structural information. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum calculated using ab initio density functional theory (DFT) methods for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution, complementing the solid-state information from X-ray crystallography.

| Method | Principle | Advantages | Limitations |

| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides unambiguous, definitive assignment of absolute configuration. | Requires a high-quality single crystal, which can be difficult to grow. |

| NMR with CDAs | Converts the enantiomeric acid into diastereomers with distinct NMR spectra (e.g., using Mosher's acid). | Does not require crystallization; applicable to small sample quantities. | Indirect method; requires careful analysis of spectral differences and reliance on empirical models. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light by a chiral molecule. | Applicable to samples in solution, providing conformational information. | Requires comparison with computationally expensive DFT calculations. |

Enantioselective Synthesis Approaches

The development of methods for the asymmetric synthesis of α,α-difluoroarylacetic acids is crucial for accessing enantiomerically pure compounds for biological evaluation. These strategies aim to create the chiral center with a strong preference for one enantiomer over the other.

Asymmetric Hydrogenation: One of the most efficient methods for producing chiral compounds is the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. For α,α-difluoroarylacetic acids, this typically involves the hydrogenation of a corresponding α,α-difluoro-β-arylacrylic acid or its ester. Chiral phosphine (B1218219) ligands complexed with metals like rhodium or palladium are often used as catalysts. These chiral catalysts create a chiral environment that directs the addition of hydrogen atoms to one face of the double bond, leading to the formation of the desired enantiomer in high enantiomeric excess (ee).

Catalysis with Chiral Lewis Acids: Chiral Lewis acids (CLAs) are used to catalyze a variety of enantioselective reactions by activating a substrate towards nucleophilic attack. In the context of α,α-difluoroarylacetic acid synthesis, CLAs can be employed in reactions such as asymmetric Friedel-Crafts alkylations or aldol (B89426) reactions involving difluorinated building blocks. The CLA, often a metal complex with a chiral ligand, coordinates to a reactant, shielding one face and allowing the reaction to proceed preferentially from the other, thereby controlling the stereochemical outcome.

Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric transformations. Chiral phosphoric acids (CPAs), derived from BINOL, are particularly effective Brønsted acid catalysts. They can protonate a substrate to activate it, while their chiral backbone directs the approach of a nucleophile, enabling high enantioselectivity in reactions like Mannich or Friedel-Crafts alkylations that can be adapted to synthesize precursors for chiral α,α-difluoroarylacetic acids.

Use of Chiral Auxiliaries: This classic strategy involves covalently attaching a chiral auxiliary to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, such as alkylation of an enolate. After the desired chiral center is created, the auxiliary is cleaved to yield the enantioenriched product. For example, a difluoroacetyl group could be attached to a chiral oxazolidinone auxiliary, which then directs the enantioselective addition of an aryl group.

| Approach | Catalyst/Reagent Type | Typical Reaction |

| Asymmetric Hydrogenation | Chiral Rhodium or Palladium phosphine complexes. | Reduction of α,α-difluoro-β-arylacrylic esters. |

| Chiral Lewis Acid Catalysis | Metal complexes (e.g., Mg²⁺, Al³⁺) with chiral ligands (e.g., BINOL derivatives). | Friedel-Crafts, Aldol, Ene reactions. |

| Organocatalysis | Chiral phosphoric acids (CPAs), chiral amines. | Mannich, Michael, Friedel-Crafts reactions. |

| Chiral Auxiliaries | Chiral oxazolidinones, camphor (B46023) derivatives. | Stereoselective alkylation of enolates. |

Kinetic Resolution Techniques (e.g., Enzymatic Deracemization)

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the preferential conversion of one enantiomer into a product, leaving the unreacted substrate enriched in the other enantiomer.

Enzymatic Kinetic Resolution: Enzymes, particularly hydrolases like lipases and esterases, are highly effective chiral catalysts for kinetic resolution. The process typically involves the hydrolysis of a racemic ester of an α,α-difluoroarylacetic acid. The enzyme selectively catalyzes the hydrolysis of one ester enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (e.g., the R-enantiomer) largely unreacted. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the enantioenriched acid and the unreacted ester. Lipases such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase are frequently used for these transformations due to their broad substrate specificity and high enantioselectivity.

Dynamic Kinetic Resolution (DKR): A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. As the faster-reacting enantiomer is consumed by the enzyme, the slower-reacting enantiomer is continuously converted back into the racemic mixture by a suitable racemization catalyst (e.g., a ruthenium complex). This process allows, in principle, for the complete conversion of a racemic mixture into a single, enantiomerically pure product, with a theoretical yield of up to 100%.

| Technique | Principle | Key Reagents | Maximum Yield (Desired Enantiomer) |

| Kinetic Resolution (KR) | One enantiomer of a racemate reacts faster with a chiral catalyst/reagent, allowing for separation. | Chiral catalysts, often enzymes (lipases, esterases). | 50% |

| Enzymatic Deracemization | A specific form of KR using enzymes to selectively transform one enantiomer (e.g., ester hydrolysis). | Lipases (Candida, Pseudomonas), esterases, proteases. | 50% |

| Dynamic Kinetic Resolution (DKR) | KR is coupled with in situ racemization of the slow-reacting enantiomer. | Enzyme (for resolution) + Metal complex (for racemization). | 100% |

Advanced Applications in Organic Synthesis and Building Block Chemistry

Utilization as Difluoromethylation Reagents

The introduction of the difluoromethyl group (–CF2H) is of significant interest in medicinal chemistry, as it can serve as a lipophilic hydrogen bond donor and a bioisostere for thiol or hydroxyl groups, often improving a molecule's metabolic stability and membrane permeability. nih.gov (3,4-Dimethylphenyl)-difluoroacetic acid and other aryldifluoroacetic acids serve as valuable precursors for generating difluoromethyl radicals (•CF2H) or their synthetic equivalents, primarily through decarboxylation. nih.gov

This decarboxylative strategy can be initiated under various conditions, including photoredox catalysis, metal catalysis, or oxidative induction. nih.govacs.org Once generated, the difluoromethyl radical can engage in a variety of coupling reactions. For instance, a metal-free, oxidative decarboxylative reaction has been developed to couple aryldifluoroacetic acids with diaryl disulfides or thiols, providing an efficient method for synthesizing aryldifluoromethylthio ethers. nih.govdntb.gov.ua Similarly, visible-light-induced photoredox catalysis enables the hydroaryldifluoromethylation of alkenes using α,α-difluoroarylacetic acids. acs.org

Transition metal catalysis has also been employed to facilitate these transformations. Nickel-catalyzed processes, for example, can achieve the decarboxylative difluoromethylation of alkyl carboxylic acids with high enantioselectivity, showcasing the potential for creating chiral fluorinated molecules. nih.gov These methods highlight the role of aryldifluoroacetic acids as practical and effective reagents for incorporating the valuable –CF2H moiety into a wide range of organic substrates.

| Reaction Type | Reagents/Catalysts | Substrate Example | Product Type | Reference(s) |

| Oxidative Decarboxylative Thio-difluoromethylation | (NH₄)₂S₂O₈ | Diaryl disulfides/Thiols | Aryldifluoromethylthio ethers | nih.gov, dntb.gov.ua |

| Photocatalytic Hydroaryldifluoromethylation | Hypervalent Iodine Reagent, Visible Light | Alkenes | Difluoroalkylated Arenes | acs.org |

| Asymmetric Decarboxylative Difluoromethylation | Nickel/Chiral Ligand | Alkyl Carboxylic Acids | Chiral Difluoromethylated Compounds | nih.gov |

| Direct C-H Difluoromethylation | Organic Photoredox Catalyst, O₂ | Heterocycles | Difluoromethylated Heterocycles | nih.gov |

Role in the Synthesis of Complex Fluorinated Organic Molecules

The methodologies developed for difluoromethylation using aryldifluoroacetic acid precursors have significant implications for the synthesis of complex and biologically relevant molecules. The ability to perform these modifications at late stages of a synthetic route is particularly valuable in drug discovery, as it allows for the rapid diversification of advanced intermediates and drug candidates. nih.govthieme.de

Heterocyclic compounds are core scaffolds in a vast number of pharmaceuticals. nih.gov The direct C-H difluoromethylation of heterocycles, often achieved through organic photoredox catalysis, provides a powerful tool for creating novel analogues of existing drugs. nih.govresearchgate.net This approach avoids the need for pre-functionalization of the heterocyclic substrate, making the synthesis more efficient. nih.gov For example, this strategy has been applied to modify complex molecules like xanthine (B1682287) and uracil, demonstrating its utility in generating potentially bioactive compounds. bham.ac.uknih.gov

Furthermore, the incorporation of fluorine is a key strategy in the design of unnatural amino acids, which are used as biological probes and building blocks for novel peptides and proteins. nih.gov Difluoromethylated amino acids, synthesized using strategies derived from difluoroacetic acid chemistry, can impart unique conformational constraints and metabolic properties. The synthesis of complex structures such as 4,4-difluoroglutamic acid derivatives illustrates the application of fluorinated building blocks in creating sophisticated and functionally complex organic molecules. nih.gov

| Complex Molecule Class | Synthetic Strategy | Key Feature | Potential Application | Reference(s) |

| Bioactive Heterocycles | Direct C-H Difluoromethylation | Late-stage functionalization | Drug Discovery, Agrochemicals | nih.gov, researchgate.net |

| Fluorinated Amino Acids | Multi-step synthesis incorporating fluorinated synthons | Creation of novel side chains | Biological Probes, Peptide Mimetics | nih.gov |

| Pharmaceutical Analogues | Photocatalytic Difluoromethylation | Modification of existing drug scaffolds | Lead Optimization | bham.ac.uk, nih.gov |

Building Blocks for Novel Structural Motifs

Beyond its use as a source of the difluoromethyl radical, this compound and related compounds serve as foundational building blocks for constructing novel and synthetically useful structural motifs. The reactivity of the difluoroacetic acid group can be harnessed to generate structures beyond simple difluoromethylated alkanes or arenes.

One prominent example is the synthesis of gem-difluoro olefins, which are valuable intermediates and structural motifs in their own right, appearing in antiviral agents and enzyme inhibitors. nih.gov A palladium-catalyzed C-H functionalization followed by a β-fluoride elimination reaction provides a direct method for transferring a 1-aryl-(2,2-difluorovinyl) group to heterocycles like indoles. nih.gov This transformation creates a unique vinyl fluoride (B91410) moiety that is otherwise challenging to access.

Another important structural motif is the aryl difluoromethyl ether (ArOCF₂H). While not directly from the title compound, a related reagent, bromo(difluoro)acetic acid, is used for the streamlined difluoromethylation of phenols. rsc.org This reaction yields a diverse array of OCF₂H-containing building blocks in a single step, demonstrating how difluoroacetic acid derivatives can be used to construct specific fluorinated functional groups. rsc.org The synthesis of aryldifluoromethylthio ethers (ArSCF₂Ar') through oxidative decarboxylation represents yet another distinct structural class accessible from these precursors. nih.govdntb.gov.ua These examples underscore the role of aryldifluoroacetic acids as versatile platforms for generating a range of valuable, fluorine-containing chemical structures.

| Structural Motif | General Synthetic Method | Key Transformation | Reference(s) |

| gem-Difluoro Olefins | Palladium-catalyzed C-H functionalization | β-Fluoride elimination | nih.gov |

| Aryl Difluoromethyl Ethers | Difluoromethylation of phenols | O-alkylation with a CF₂H source | rsc.org |

| Aryldifluoromethylthio Ethers | Oxidative decarboxylative coupling | Radical C-S bond formation | nih.gov, dntb.gov.ua |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Future research into the synthesis of (3,4-Dimethylphenyl)-difluoroacetic acid is expected to focus on sustainable practices that minimize waste and energy consumption.

Key areas of focus will likely include:

Catalytic C-H Functionalization: Direct difluoroacetylation of 1,2-dimethylbenzene would represent a highly atom-economical approach. Research in this area would involve the design of novel transition-metal catalysts capable of selectively activating the C-H bonds of the aromatic ring for subsequent coupling with a difluoroacetic acid precursor.

Green Solvents and Reagents: The use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. Additionally, the development of less hazardous fluorinating agents to replace traditional, more aggressive reagents is a critical area of investigation.

Biocatalytic Approaches: The use of enzymes to catalyze the formation of this compound or its precursors offers the potential for high selectivity under mild reaction conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. | Development of selective catalysts (e.g., Pd, Cu, Fe-based). |

| Green Chemistry Approaches | Reduced environmental impact, improved safety. | Use of biodegradable solvents, non-toxic fluorinating agents. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering for specific transformations. |

Exploration of New Reactivity Profiles

Understanding the chemical reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future studies will likely explore its behavior in a variety of chemical transformations.

Potential areas for investigation include:

Decarboxylative Cross-Coupling Reactions: The carboxylic acid moiety could serve as a handle for decarboxylative cross-coupling reactions, enabling the introduction of the (3,4-dimethylphenyl)difluoromethyl group onto a wide range of substrates.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to other functional groups (e.g., esters, amides, acid halides) would provide access to a diverse library of derivatives with potentially new biological activities or material properties.

Reactions involving the Difluoromethyl Group: The reactivity of the C-F bonds and the adjacent C-H bond (if any) could be explored to introduce further functionalization.

Advanced Spectroscopic and Computational Methodologies

A detailed understanding of the structural and electronic properties of this compound is essential for predicting its behavior and designing new applications. Advanced analytical and computational techniques will play a pivotal role in this endeavor.

Advanced NMR Spectroscopy: Techniques such as fluorine-19 (¹⁹F) NMR spectroscopy are invaluable for characterizing organofluorine compounds. Future studies could employ advanced 2D and 3D NMR techniques to elucidate subtle structural details and intermolecular interactions. The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for studying molecular environments.

High-Resolution Mass Spectrometry: Techniques like Fourier transform ion cyclotron resonance mass spectrometry can provide highly accurate mass measurements, aiding in the unequivocal identification of the compound and its metabolites or degradation products in complex matrices. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular properties such as bond dissociation energies, reaction pathways, and spectroscopic signatures. nsf.govmdpi.com These theoretical studies can guide experimental design and provide deeper insights into the molecule's reactivity and stability. nsf.govmdpi.com

| Technique | Information Gained | Future Applications |

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms, structural conformation. | In-depth structural analysis, monitoring of reactions. |

| High-Resolution Mass Spectrometry | Precise molecular weight, elemental composition. | Metabolite identification, impurity profiling. |

| Computational Chemistry (DFT) | Molecular geometry, electronic structure, reaction mechanisms. | Prediction of reactivity, design of new derivatives. |

Design of Highly Selective Transformations

The ability to control the stereochemistry and regiochemistry of reactions involving this compound is critical for its use in applications such as asymmetric synthesis.

Future research will likely focus on:

Enantioselective Synthesis: For chiral derivatives of this compound, the development of enantioselective synthetic routes will be a key objective. This could involve the use of chiral catalysts or auxiliaries.

Regioselective Functionalization: In reactions involving the aromatic ring, achieving high regioselectivity will be important. This can be influenced by the directing effects of the dimethyl and difluoroacetic acid groups, as well as the choice of catalyst and reaction conditions.

Site-Selective Fluorination: While the difluoroacetic acid moiety is already present, research into site-selective C-H fluorination on the aromatic ring could lead to novel polyfluorinated derivatives with unique properties. ucl.ac.uk

Integration with Flow Chemistry and Automation

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The integration of the synthesis and derivatization of this compound with flow chemistry and automation is a promising area for future research.

Key benefits and research directions include:

Improved Safety: Many fluorination reactions are highly exothermic and can be hazardous to perform on a large scale in batch. beilstein-journals.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, making these reactions safer to handle. beilstein-journals.orgnih.gov

Enhanced Reaction Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. nih.govresearchgate.net

Automated Synthesis and Optimization: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. researchgate.net This can significantly accelerate the research and development process. researchgate.net The use of in-line analytical techniques can provide real-time feedback for process optimization. researchgate.net

The application of flow chemistry can be particularly advantageous for handling hazardous reagents and for scaling up the production of valuable organofluorine compounds. mit.eduvapourtec.comrsc.org

Q & A

Q. What are the recommended methods for synthesizing (3,4-Dimethylphenyl)-difluoroacetic acid in a laboratory setting?

A robust synthetic approach involves silver-catalyzed oxidative decarboxylation of difluoroacetic acid derivatives. This method enables mono- or bis-difluoromethylation of aromatic scaffolds under controlled conditions. For example, maintaining a temperature of 50°C facilitates mono-functionalization, while increasing the temperature promotes bis-difluoromethylation. Reaction optimization should include monitoring reaction times, stoichiometry of the silver catalyst, and solvent selection to minimize side reactions .

Q. How can the molecular structure of this compound be determined using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) to process diffraction data. For visualization, employ ORTEP-3 to generate thermal ellipsoid models, highlighting bond lengths, angles, and torsional conformations. Ensure high-quality crystals are obtained via slow evaporation or diffusion methods, and validate hydrogen-bonding networks using Fourier maps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Infrared (IR) Spectroscopy : Identify key functional groups like C=O (stretching ~1700 cm⁻¹) and C-F (stretching ~1100–1200 cm⁻¹). Compare with non-fluorinated analogs to assess electronic effects of fluorine substitution .

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments (δ ~-70 to -120 ppm for CF groups) and NMR to confirm aromatic proton splitting patterns from the 3,4-dimethylphenyl moiety.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. What challenges arise in the chromatographic analysis of this compound in biological matrices, and how can they be mitigated?

Matrix effects (e.g., ion suppression in LC-MS) and protein binding in biological samples can reduce sensitivity. To address this:

- Use 0.05% (v/v) difluoroacetic acid as a mobile-phase modifier to enhance ionization efficiency in positive-ion mode.

- Employ wide-pore C4 columns at 30°C for intact protein analysis, coupled with a gradient slope of 10%B/min to resolve low-abundance targets.

- Validate specificity via spike-recovery experiments in plasma, serum, or cell lysates, and apply solid-phase extraction (SPE) to reduce interferents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.